molecular formula C17H13NO4S B6523904 methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 477326-48-0

methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No. B6523904
CAS RN: 477326-48-0
M. Wt: 327.4 g/mol
InChI Key: AWEYZPWKSNLIRH-UHFFFAOYSA-N
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Description

“Methyl 2-(furan-2-amido)thiophene-3-carboxylate” is a compound with the molecular weight of 251.26 . It’s a solid substance . Another related compound is “5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid” with the same molecular weight . It’s a powder stored at room temperature .


Molecular Structure Analysis

The InChI code for “methyl 2-(furan-2-amido)thiophene-3-carboxylate” is 1S/C11H9NO4S/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13) . For “5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid”, the InChI code is 1S/C11H9NO4S/c1-6-5-8(17-9(6)11(14)15)12-10(13)7-3-2-4-16-7/h2-5H,1H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

“Methyl 2-(furan-2-amido)thiophene-3-carboxylate” is a solid substance . “5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid” is a powder stored at room temperature .

Mechanism of Action

Target of Action

The primary targets of “methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

Like many other amide and carboxylate compounds, it may interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Pharmacokinetics

Given its molecular weight of 25126 , it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 generally have good absorption and permeability.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .

Safety and Hazards

“Methyl 2-(furan-2-amido)thiophene-3-carboxylate” has the following hazard statements: H302, H312, H332 . The safety precautions include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Biochemical Analysis

Biochemical Properties

Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate plays a significant role in biochemical reactions, particularly as an allosteric inhibitor. It has been shown to selectively inhibit mutant human caspase-6 variants (E35K), a cysteine-dependent aspartic-specific endoprotease involved in apoptosis and inflammatory responses . The compound interacts with the enzyme at the allosteric site, forming high-affinity interactions mediated by the variant lysine-35. This interaction leads to a decrease in node degree, reduced number of edges, and an increase in short path length, resulting in a more compact conformation in the wild system .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting caspase-6 activity. This inhibition can lead to alterations in apoptosis and inflammatory responses, which are critical for maintaining cellular homeostasis . The compound’s impact on cell function includes changes in the regulation of cellular turnover, embryonic development, and immune system function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly caspase-6. The compound exerts its effects by selectively inhibiting the enzyme through high-affinity interactions at the allosteric site. This inhibition is facilitated by the presence of the E35K single-nucleotide polymorphism, which enhances the binding free energy and intermolecular interactions . The structural disorientations in the mutant caspase-6 conformation further contribute to the compound’s inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity on caspase-6, leading to sustained effects on apoptosis and inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits a dose-dependent inhibition of caspase-6 activity, with higher doses leading to more pronounced effects . At excessively high doses, the compound may induce toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing any adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its delivery for therapeutic purposes .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications .

properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c1-21-17(20)15-12(18-16(19)13-8-5-9-22-13)10-14(23-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEYZPWKSNLIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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